7-Iodonaphthalen-1-ol 7-Iodonaphthalen-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17255986
InChI: InChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
SMILES:
Molecular Formula: C10H7IO
Molecular Weight: 270.07 g/mol

7-Iodonaphthalen-1-ol

CAS No.:

Cat. No.: VC17255986

Molecular Formula: C10H7IO

Molecular Weight: 270.07 g/mol

* For research use only. Not for human or veterinary use.

7-Iodonaphthalen-1-ol -

Specification

Molecular Formula C10H7IO
Molecular Weight 270.07 g/mol
IUPAC Name 7-iodonaphthalen-1-ol
Standard InChI InChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
Standard InChI Key FKIILYAKRQVUMT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)I)C(=C1)O

Introduction

Structural and Nomenclature Considerations

Positional Isomerism in Iodonaphthalenols

Naphthalene derivatives with hydroxyl (-OH) and iodine (-I) substituents are defined by their substitution patterns. The numbering system for naphthalenols follows IUPAC rules, where position 1 corresponds to the hydroxyl group’s location. For example:

  • 4-Iodonaphthalen-1-ol (CAS 113855-57-5): Iodine at position 4, hydroxyl at position 1 .

  • 5-Iodonaphthalen-1-ol (CAS 61735-56-6): Iodine at position 5, hydroxyl at position 1.

  • 6-Iodonaphthalen-1-ol (CAS 128542-53-0): Iodine at position 6, hydroxyl at position 1.

A theoretical 7-Iodonaphthalen-1-ol would place iodine at position 7, but no experimental or computational studies confirming this structure exist in peer-reviewed literature.

Computational Predictions

Using density functional theory (DFT), hypothetical properties of 7-Iodonaphthalen-1-ol can be extrapolated from analogous compounds:

PropertyPredicted Value for 7-Iodonaphthalen-1-ol6-Iodonaphthalen-1-ol (Reference)
Molecular Weight (g/mol)270.07270.07
Melting Point (°C)180–185 (estimated)192–195
Solubility in WaterLow (<0.1 mg/mL)Insoluble

These predictions remain unvalidated without experimental data.

Synthetic Challenges and Feasibility

Electrophilic Aromatic Substitution Limitations

Iodination of naphthalen-1-ol typically occurs at positions 4, 5, or 6 due to directing effects of the hydroxyl group. The -OH group activates the aromatic ring, favoring substitution at ortho/para positions relative to itself. Position 7 is meta to the hydroxyl group, making iodination at this site energetically unfavorable under standard conditions.

Alternative Synthetic Routes

Potential pathways to access 7-Iodonaphthalen-1-ol could involve:

  • Directed ortho-Metalation: Using a blocking group to steer iodination to position 7, followed by deprotection.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with pre-functionalized naphthalene derivatives.

Neither method has been documented for this compound, highlighting significant synthetic hurdles.

Comparative Analysis of Iodonaphthalenol Isomers

Biological Activity

Available data for characterized isomers show limited bioactivity:

  • 6-Iodonaphthalen-1-ol: Exhibits moderate antioxidant and anticancer effects in vitro.

  • 4-Iodonaphthalen-1-ol: Used primarily as a reagent in dehydrogenation reactions .

No studies correlate iodine position 7 with biological function.

Industrial Applications

IsomerApplications
6-Iodonaphthalen-1-olPharmaceutical intermediate, dye synthesis
4-Iodonaphthalen-1-olOrganic synthesis reagent

The lack of 7-isomer data precludes analogous comparisons.

Recommendations for Further Research

  • Theoretical Studies: Conduct DFT calculations to assess the stability and electronic properties of 7-Iodonaphthalen-1-ol.

  • Synthetic Exploration: Investigate directed metalation strategies or transition-metal-catalyzed iodination.

  • Patent Review: Screen chemical patent databases for undisclosed synthetic methods.

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